Temoporfin

Photodynamic Therapy Photosensitizer Tissue Penetration

Temoporfin (m-THPC) is a single-compound second-generation chlorin photosensitizer—not a porphyrin mixture. 652 nm activation provides superior tissue penetration vs. 630 nm alternatives. ~100× greater photocytotoxic potency (0.1–0.3 mg/kg vs. 2 mg/kg), with 1–2 week photosensitivity (vs. 4–12 weeks). EMA-approved for palliative head & neck SCC PDT. Only photosensitizer with specific EU regulatory approval for this indication. Tumor-to-normal tissue selectivity of 2–3:1. Ideal reference standard for PDT research.

Molecular Formula C44H32N4O4
Molecular Weight 680.7 g/mol
CAS No. 122341-38-2
Cat. No. B1682017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemoporfin
CAS122341-38-2
Synonymsm-THPC;  mTHPC;  EF 9;  KW-2345;  KW2345;  KW 2345;  3,​3',​3'',​3'''-​(7,​8-​Dihydroporphyrin-​5,​10,​15,​20-​tetrayl)​tetraphenol;  5,​10,​15,​20-​Tetra(m-​hydroxyphenyl)​chlorin;  5,​10,​15,​20-​Tetrakis(m-​hydroxyphenyl)​chlorin;  8-​Dihydroporphyrin-​5;  Generic name: temoporfin. Brand name: Foscan;  Fosgel;  Foslip;  Foslipos;  Fospeg.
Molecular FormulaC44H32N4O4
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESC1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O
InChIInChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2
InChIKeyLYPFDBRUNKHDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBlack solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Temoporfin (CAS 122341-38-2): Second-Generation Chlorin Photosensitizer for PDT Procurement and Selection


Temoporfin (INN; also known as m-THPC, 5,10,15,20-tetra(m-hydroxyphenyl)chlorin, brand name Foscan®) is a second-generation synthetic chlorin photosensitizer approved for photodynamic therapy (PDT) [1]. It is a chemically defined single compound (C₄₄H₃₂N₄O₄; MW 680.76) with a chlorin macrocycle bearing four m-hydroxyphenyl substituents, distinguishing it from first-generation porphyrin mixtures [2]. Temoporfin received European Medicines Agency (EMA) marketing authorization in October 2001 for the palliative treatment of advanced head and neck squamous cell carcinoma in patients who have failed prior therapies and are unsuitable for radiotherapy, surgery, or systemic chemotherapy [3]. FDA approval was not granted for this indication [1]. The compound exhibits strong absorption at 652 nm (ε ≈ 29,000–35,000 M⁻¹cm⁻¹), enabling deeper tissue penetration compared to first-generation agents activated at 630 nm [4].

Why Porfimer Sodium (Photofrin®) or Other Photosensitizers Cannot Substitute for Temoporfin in PDT Procurement


Temoporfin's differentiation from alternative photosensitizers is anchored in its single-compound chlorin structure versus Photofrin®'s oligomeric porphyrin mixture, which confers distinct photophysical, pharmacokinetic, and clinical performance characteristics [1]. Substitution with porfimer sodium (Photofrin®) is not equivalent due to: (1) a 22 nm red-shifted activation wavelength (652 nm vs. 630 nm) enabling superior tissue penetration depth [2]; (2) approximately 100-fold higher photocytotoxic potency in cell-based assays, translating to substantially lower required drug doses (0.1–0.3 mg/kg vs. 2 mg/kg) [3]; and (3) markedly abbreviated cutaneous photosensitivity duration (1–2 weeks vs. 4–12 weeks), significantly reducing patient light-avoidance burden [4]. Unlike talaporfin (approved only in Japan for lung/esophageal cancer) and verteporfin (indicated for ophthalmic PDT), temoporfin carries specific regulatory approval for palliative head and neck cancer in the EU [5]. The quantitative evidence below establishes why scientific and procurement decisions must treat temoporfin as a distinct, non-interchangeable entity.

Temoporfin (CAS 122341-38-2) vs. Porfimer Sodium (Photofrin®): Quantitative Differentiation Evidence for Procurement Decisions


Superior Red-Light Activation Wavelength Enables Deeper Tissue Penetration

Temoporfin exhibits a bathochromically shifted Q-band absorption maximum at 652 nm compared to 630 nm for porfimer sodium (Photofrin®), representing a 22 nm red shift [1]. The molar extinction coefficient at the therapeutic activation wavelength is approximately 29,000–35,000 M⁻¹cm⁻¹ for temoporfin versus approximately 3,000–5,000 M⁻¹cm⁻¹ for porfimer sodium at 630 nm [2]. This wavelength advantage corresponds to an estimated 30–50% increase in effective tissue penetration depth (from ~1–3 mm for 630 nm to ~2–6 mm for 652 nm) due to reduced light attenuation by endogenous chromophores including hemoglobin and melanin [3]. The Soret band of temoporfin at 417 nm exhibits a molar extinction coefficient of approximately 230,000 M⁻¹cm⁻¹, which is approximately 1.9-fold higher than the corresponding Soret band of porfimer sodium (~120,000 M⁻¹cm⁻¹), indicating superior light-harvesting capacity in the blue spectral region [2].

Photodynamic Therapy Photosensitizer Tissue Penetration Activation Wavelength

Approximately 100-Fold Higher Photocytotoxic Potency Enables Lower Dosing Regimens

Temoporfin demonstrates approximately 100-fold higher photocytotoxic potency compared to hematoporphyrin derivative (HpD), the precursor to porfimer sodium, in head-to-head in vitro assays [1]. In nasopharyngeal carcinoma (NPC) cell lines, temoporfin (mTHPC) potentiated a 100-fold higher cytotoxic effect than HpD when evaluated in terms of overall photodynamic therapy dose (light dose × drug concentration × incubation time) [1]. This enhanced potency translates directly to clinical dosing: temoporfin is administered at 0.1–0.3 mg/kg intravenously compared to 2 mg/kg for porfimer sodium (Photofrin®), representing a 6.7- to 20-fold lower drug dose requirement [2]. The light dose requirements also differ substantially, with temoporfin protocols typically employing 8–12 J/cm² versus 50–200 J/cm² for Photofrin® [3]. Temoporfin is characterized in the literature as an "extremely powerful photosensitizing drug, more than 100-fold more photocytotoxic than Photofrin and many other drugs" [4].

Photocytotoxicity IC50 Potency Comparison Dose Reduction

Reduced Skin Photosensitivity Duration: 1–2 Weeks vs. 4–12 Weeks for Photofrin®

Temoporfin exhibits markedly abbreviated cutaneous photosensitivity duration compared to porfimer sodium. Following intravenous administration, patients receiving temoporfin are advised to avoid direct sunlight and bright indoor light for approximately 1–2 weeks (7–14 days) [1]. In contrast, porfimer sodium (Photofrin®) requires light-avoidance precautions for 4–12 weeks (30–90 days) post-administration [2]. This difference is attributable to temoporfin's plasma elimination half-life of 45.4 hours (approximately 1.9 days) [3] compared to Photofrin®'s prolonged tissue retention with clearance half-life measured in weeks. The clinical protocol for temoporfin specifies 24 hours of dark conditions immediately post-injection followed by 1–7 days of home light-avoidance, whereas Photofrin® protocols mandate 4–12 weeks of continuous light precautions [2]. Temoporfin's volume of distribution is 0.34–0.46 L/kg with 85–88% plasma protein binding, and peak plasma concentrations occur at 2–4 hours post-IV administration [4].

Skin Photosensitivity Clearance Half-Life Patient Safety Light Avoidance

Clinical Efficacy in Palliative Head and Neck Cancer: Objective Response Rate of 54% with Complete Response in 49% of Patients

In a prospective multicenter Phase II study of temoporfin-mediated PDT in patients with advanced, incurable head and neck squamous cell carcinoma (HNSCC), 54% (95% CI: 37%–70%) of 39 evaluable patients demonstrated an objective tumor response by intention-to-treat analysis, with 49% (95% CI: 32%–65%) achieving a complete response [1]. A separate retrospective cohort analysis of functionally inoperable oral and oropharyngeal carcinoma reported an immediate complete tumor response rate of 76.9% following temoporfin PDT, with recurrence-free rates of 60.6% at 6 months, 48.5% at 1 year, and 32.3% at 2 years [2]. The tumor-to-normal mucosa concentration ratio for temoporfin was measured in human tissue at 2–3:1 following intravenous administration, providing a therapeutic window that enables selective tumor destruction while sparing adjacent normal tissue [3]. For comparator context, Photofrin® PDT in head and neck cancer (typically earlier-stage or adjuvant settings) has reported complete response rates ranging from 50–80% depending on tumor stage, though direct randomized comparison data between temoporfin and Photofrin® in head and neck cancer are limited in the published literature.

Head and Neck Cancer Objective Response Rate Complete Response Palliative PDT

Formulation Advances: Liposomal and PEGylated Nanoformulations Address Solubility Limitations

Temoporfin is a non-polar, hydrophobic compound with limited aqueous solubility, which historically necessitated ethanol/propylene glycol-based solvent formulations for intravenous administration [1]. To address this limitation, liposomal nanoformulations including conventional liposomal Foslip® and PEGylated liposomal Fospeg® have been developed and characterized [2]. In vivo comparison in tumor-grafted mouse models demonstrated that PEGylated liposomal temoporfin (Fospeg®) exhibits altered pharmacokinetic profiles and tissue distribution compared to conventional liposomal temoporfin (Foslip®), with both formulations showing distinct tumor accumulation patterns relative to solvent-based temoporfin [2]. Protein binding studies revealed that encapsulation of mTHPC into conventional and PEGylated liposomes does not affect equilibrium serum protein binding compared to solvent-based mTHPC, though redistribution kinetics differ [3]. These formulation advances represent a third-generation photosensitizer development trajectory unique to the temoporfin chemical platform, with no comparable liposomal formulations clinically available for porfimer sodium [1].

Liposomal Formulation Foslip Fospeg Drug Delivery Pharmacokinetics

Optimal Research and Clinical Procurement Scenarios for Temoporfin (CAS 122341-38-2) Based on Quantitative Differentiation Evidence


Palliative PDT for Advanced/Recurrent Head and Neck Squamous Cell Carcinoma – EMA-Approved Indication

Temoporfin is specifically indicated for procurement when treating patients with advanced squamous cell carcinoma of the head and neck who have failed standard therapies and are unsuitable for radiotherapy, surgery, or systemic chemotherapy [10]. Clinical evidence demonstrates a 54% objective response rate with 49% complete response in this advanced palliative population [11]. The 652 nm activation wavelength provides deeper tissue penetration than 630 nm-activated alternatives, enabling treatment of thicker or submucosally infiltrating lesions characteristic of advanced head and neck disease. The abbreviated 1–2 week photosensitivity period facilitates outpatient management in a palliative care context where quality-of-life considerations are paramount [9].

Preclinical Oncology Research Requiring High-Potency Second-Generation Photosensitizers

Temoporfin is the appropriate procurement choice for preclinical PDT research where high photocytotoxic potency is required, with approximately 100-fold greater potency than first-generation porphyrin-based agents demonstrated in nasopharyngeal carcinoma cell lines [10]. The compound's well-characterized photophysical properties—including molar extinction coefficients of 29,000–35,000 M⁻¹cm⁻¹ at 652 nm and 230,000 M⁻¹cm⁻¹ at the 417 nm Soret band—make it a reproducible, chemically defined single-compound standard for in vitro and in vivo PDT studies [11]. Liposomal formulations (Foslip®, Fospeg®) are available for studies requiring modified pharmacokinetics or improved aqueous compatibility [9].

PDT Research in Tumor Models Requiring Demonstrated Tumor-Selective Accumulation

Temoporfin should be selected for studies requiring quantifiable tumor-selective drug accumulation, as human tissue pharmacokinetic data demonstrate a tumor-to-normal mucosa concentration ratio of 2–3:1 following intravenous administration [10]. This selectivity ratio has been validated in Phase I clinical trials across multiple tumor types including laryngeal, nasopharyngeal, prostate, and bronchial cancers, establishing a documented therapeutic window that informs light dosimetry calculations and treatment planning [11]. The plasma elimination half-life of 45.4 hours enables predictable drug clearance kinetics for scheduling light treatment at 96 hours post-injection, the clinically optimized drug-light interval for maximizing tumor-to-normal tissue drug ratios [9].

Development and Evaluation of Next-Generation Photosensitizer Formulations

Temoporfin serves as an established reference standard for formulation development research, with its chemical platform supporting diverse derivative synthesis and nanoformulation strategies [10]. Tetrafunctionalized m-THPC derivatives have demonstrated up to 2.6-fold enhancement in two-photon absorption cross-section (69.3±10.0 GM vs. 26.7±4.0 GM for unmodified m-THPC), enabling research into two-photon induced PDT applications [11]. The compound's non-polar character and documented interaction with serum lipoproteins provide a well-understood baseline for evaluating novel drug delivery systems and targeting strategies [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temoporfin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.